

Application Notes and Protocols for SMD-3040 Intermediate-1 in Medicinal Chemistry

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Compound of Interest

Compound Name: SMD-3040 intermediate-1

Cat. No.: B12385674

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Introduction

These application notes detail the use of **SMD-3040 intermediate-1**, a key precursor in the synthesis of the potent and selective SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) degrader, SMD-3040. The final compound, SMD-3040, is a proteolysis-targeting chimera (PROTAC) that has demonstrated significant antitumor activity in preclinical studies, particularly in cancers with SMARCA4 deficiency through a synthetic lethality mechanism.^[1]

SMD-3040 operates by hijacking the ubiquitin-proteasome system to induce the degradation of the SMARCA2 protein.^{[2][3]} This document provides detailed protocols for the utilization of **SMD-3040 intermediate-1** in the synthesis of SMD-3040, alongside the biological context and activity of the final compound.

Application Notes

Primary Application: Synthesis of a Selective SMARCA2 PROTAC Degradar

SMD-3040 intermediate-1 is a crucial building block for the synthesis of SMD-3040. It incorporates the SMARCA2-binding moiety, which is subsequently linked to a von Hippel-Lindau (VHL) E3 ligase-recruiting ligand via a linker. The primary application of **SMD-3040**

intermediate-1 is therefore in the final coupling step to generate the bifunctional PROTAC molecule, SMD-3040.

Key Features of the Final Compound, SMD-3040:

- High Potency: SMD-3040 induces degradation of SMARCA2 at low nanomolar concentrations.[\[1\]](#)[\[4\]](#)
- Selectivity: It exhibits high selectivity for the degradation of SMARCA2 over its close homolog SMARCA4.[\[1\]](#)
- Therapeutic Potential: Demonstrates potent cell growth inhibition in SMARCA4-deficient cancer cell lines and robust in vivo antitumor activity.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Data Presentation

The biological activity of the final compound, SMD-3040, synthesized from **SMD-3040 intermediate-1**, is summarized below.

Table 1: In Vitro Degradation Activity of SMD-3040

Cell Line	Target Protein	DC ₅₀ (nM)	D _{max} (%)	Assay Time (h)
HeLa	SMARCA2	12	91	Not Specified
K-Mel-5	SMARCA2	20	>90	Not Specified
SK-Mel-28	SMARCA2	35	>90	Not Specified

DC₅₀: Half-maximal degradation concentration. D_{max}: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity of SMD-3040

Cell Line	Cancer Type	SMARCA4 Status	GI ₅₀ (nM)
SK-Mel-5	Melanoma	Deficient	8.8
H838	Lung Cancer	Deficient	Not Specified
A549	Lung Cancer	Deficient	Not Specified

GI₅₀: Half-maximal growth inhibition concentration.[4]

Experimental Protocols

Synthesis of SMD-3040 from SMD-3040 Intermediate-1

This protocol outlines the final coupling step in the synthesis of SMD-3040, where **SMD-3040 intermediate-1** is reacted with the VHL E3 ligase ligand-linker moiety.

Materials:

- **SMD-3040 intermediate-1** (CAS: 3033110-45-8)
- VHL ligand-linker conjugate with a terminal carboxylic acid
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Reverse-phase preparatory HPLC system
- Lyophilizer

Procedure:

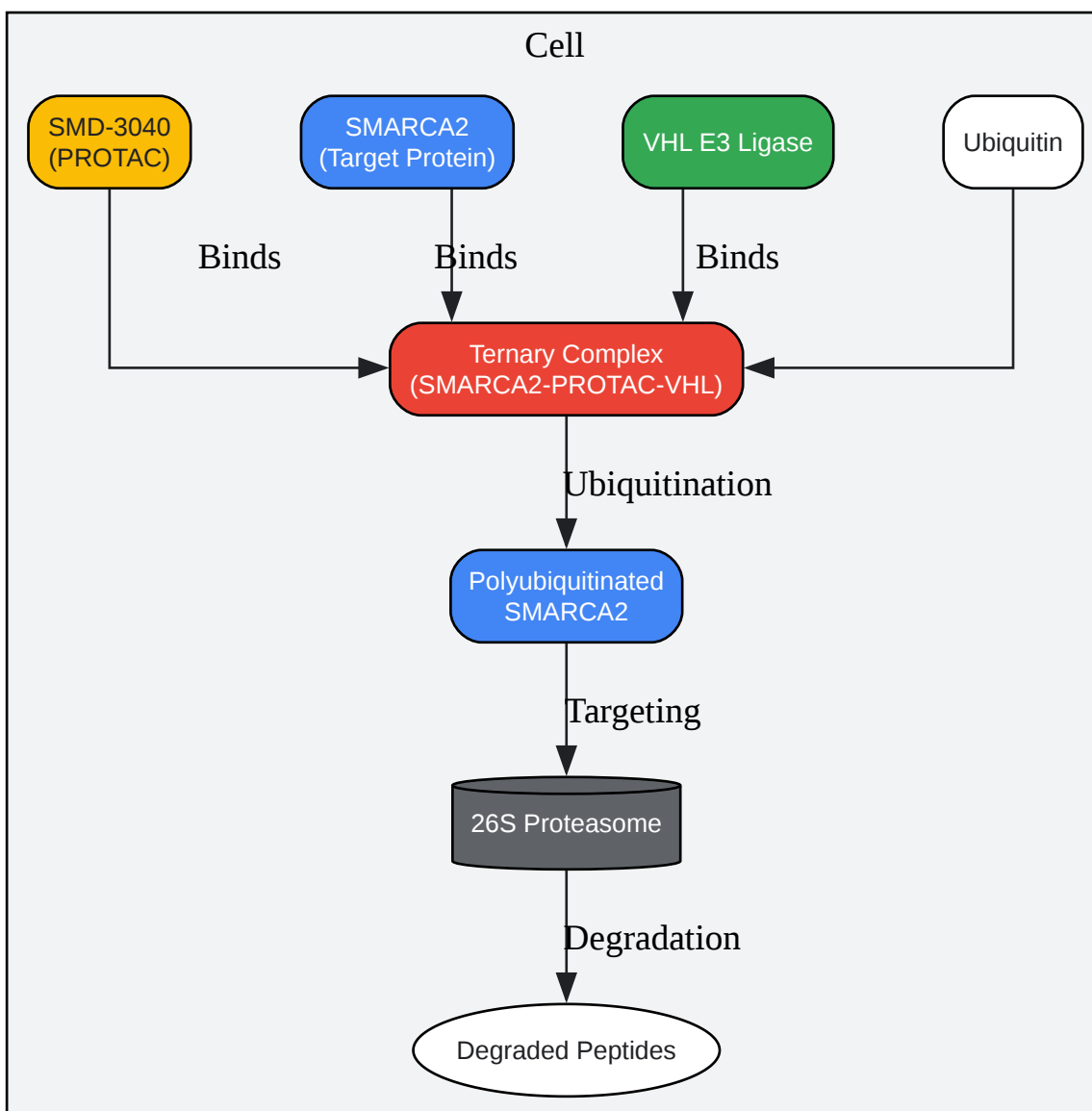
- Dissolve the VHL ligand-linker conjugate (1 equivalent) and **SMD-3040 intermediate-1** (1.2 equivalents) in anhydrous DMF.
- To this solution, add HATU (1.5 equivalents) and DIPEA (3 equivalents).
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 16 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with methanol and filter to remove any solids.

- Purify the crude product by reverse-phase preparatory HPLC.
- Combine the fractions containing the pure product and lyophilize to obtain SMD-3040 as a solid.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualizations

Signaling Pathway of SMD-3040

The following diagram illustrates the mechanism of action of SMD-3040 as a PROTAC, leading to the targeted degradation of the SMARCA2 protein.

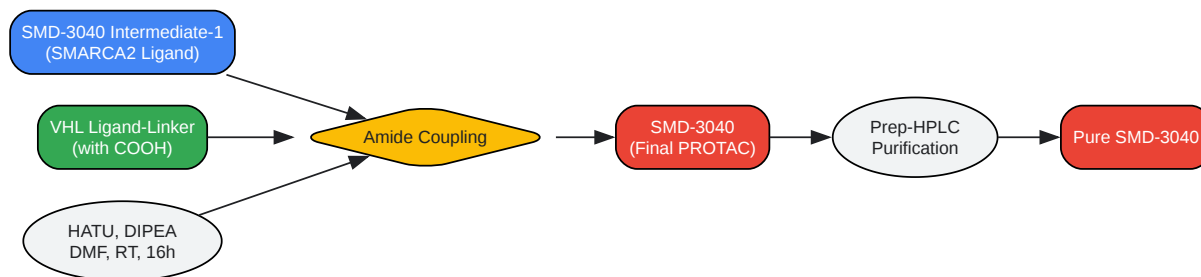


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Caption: Mechanism of SMD-3040 induced SMARCA2 degradation.

Experimental Workflow: Synthesis of SMD-3040

This diagram outlines the key step in the synthesis of SMD-3040 involving **SMD-3040 intermediate-1**.



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Caption: Synthesis of SMD-3040 from its intermediate.

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